molecular formula C8H7BrN2O B2634570 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one CAS No. 1379339-83-9

2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2634570
CAS No.: 1379339-83-9
M. Wt: 227.061
InChI Key: YIVRZXPVJQRWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of 2-amino-2,3-dihydro-1H-isoindol-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .

Properties

IUPAC Name

2-amino-6-bromo-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVRZXPVJQRWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.